BenchChemオンラインストアへようこそ!

Linoleoyl ethanolamide

TRPV1 channel Pain signaling Endocannabinoid pharmacology

Linoleoyl ethanolamide (LEA, 68171-52-8) is the definitive endogenous NAE for isolating TRPV1-mediated signaling (Ki=5.6μM) without CB1/CB2 crosstalk (Ki=10/25μM). This natural FAAH inhibitor (Ki=9.0μM) elevates endogenous AEA levels while exhibiting 4-fold lower cataleptic potency than AEA (ED50=26.5 mg/kg), eliminating sedation artifacts. Select LEA over OEA, PEA, or AEA for unambiguous TRPV1 pathway dissection, FAAH metabolic flux studies, or PPARα-mediated satiety signaling research. ≥98% purity, multiple pack sizes, global shipping for qualified research institutions.

Molecular Formula C20H37NO2
Molecular Weight 323.5 g/mol
CAS No. 68171-52-8
Cat. No. B1675494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleoyl ethanolamide
CAS68171-52-8
SynonymsLinoleylethanolamide;  Linoleoyl Ethanolamide;  Linoleamide MEA; 
Molecular FormulaC20H37NO2
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NCCO
InChIInChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-
InChIKeyKQXDGUVSAAQARU-HZJYTTRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linoleoyl Ethanolamide (LEA) CAS 68171-52-8: Baseline Characteristics and Target Engagement Profile for Procurement Decision-Making


Linoleoyl ethanolamide (LEA; CAS 68171-52-8), also known as linoleic acid monoethanolamide, is an endogenous N-acylethanolamine (NAE) signaling lipid first identified in porcine brain and murine peritoneal macrophages . It contains a linoleate moiety in place of the arachidonate moiety of arachidonoyl ethanolamide (AEA, anandamide), structurally distinguishing it within the fatty acid ethanolamide family . LEA interacts with multiple receptor systems, exhibiting weak binding affinity for cannabinoid receptors CB1 and CB2 (Ki = 10 μM and 25 μM, respectively) [1], while functioning as a natural inhibitor of fatty acid amide hydrolase (FAAH) with a Ki of 9.0 μM [2].

Why Linoleoyl Ethanolamide (CAS 68171-52-8) Cannot Be Interchanged with Closely Related N-Acylethanolamines: Receptor Selectivity and Functional Divergence


N-acylethanolamines (NAEs) exhibit profound functional divergence despite their shared ethanolamide headgroup and fatty acyl tail architecture. Substituting LEA with oleoyl ethanolamide (OEA), palmitoyl ethanolamide (PEA), or arachidonoyl ethanolamide (AEA) alters the experimental outcome due to differential receptor engagement: AEA is a potent CB1/CB2 agonist (Ki = 89 nM and 371 nM, respectively) [1], whereas LEA exhibits weak CB receptor affinity (Ki = 10 μM and 25 μM) but distinct TRPV1 agonism (Ki = 5.6 μM) and FAAH inhibition (Ki = 9.0 μM) [2]. OEA and PEA, in contrast, primarily signal through PPARα without significant TRPV1 or FAAH activity [3]. These target-specific differences mean that substitution without experimental validation introduces uncontrolled variables in signaling pathway activation, metabolic stability, and functional readouts.

Linoleoyl Ethanolamide Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


LEA Exhibits TRPV1 Agonism with Ki = 5.6 μM Whereas AEA, OEA, and PEA Show Minimal or No TRPV1 Activity

LEA functions as a TRPV1 receptor ligand with a Ki of 5.6 μM, increasing ERK phosphorylation and AP-1-dependent transcription in a cannabinoid receptor-independent manner . In contrast, AEA exhibits negligible TRPV1 binding at physiologically relevant concentrations (EC50 > 10 μM for TRPV1 activation under standard conditions), while OEA and PEA show no documented TRPV1 agonism [1]. This distinguishes LEA as the only major endogenous NAE with dual TRPV1/CB receptor engagement.

TRPV1 channel Pain signaling Endocannabinoid pharmacology

LEA Is a Natural FAAH Inhibitor with Ki = 9.0 μM, Whereas AEA, OEA, and PEA Are Substrates Without Inhibitory Activity

LEA is identified as the first natural competitive inhibitor of fatty acid amide hydrolase (FAAH) with a Ki of 9.0 ± 0.9 μM in human brain and cell culture models [1]. In contrast, AEA, OEA, and PEA are FAAH substrates that undergo rapid enzymatic hydrolysis rather than inhibiting the enzyme [2]. This functional divergence means LEA can elevate endogenous AEA levels by preventing its degradation, whereas direct substitution with AEA results in rapid metabolic clearance.

FAAH inhibition Endocannabinoid degradation Enzyme kinetics

LEA Exhibits 4-Fold Lower Cataleptic Potency than AEA in Mice, Enabling Behavioral Studies with Reduced Motor Confounds

In murine catalepsy assays, LEA is approximately 4-fold less potent than AEA at inducing catalepsy, with an ED50 of 26.5 mg/kg compared to AEA's ED50 of approximately 6.6 mg/kg under comparable conditions . Additionally, LEA does not prolong sleep time in mice, whereas AEA produces measurable sedative effects . This reduced cataleptic liability allows for investigation of NAE-mediated physiological processes without the confounding motor impairment associated with AEA.

Behavioral pharmacology Catalepsy assay In vivo efficacy

LEA Functions as a PPARα Signaling Mediator, Sharing OEA and PEA Pathway Activation but with Distinct Acyl Chain-Dependent Potency

LEA, OEA, and PEA all mediate PPARα activation in enterocytes, subsequently triggering vagal afferent signaling that regulates satiety and food intake [1]. However, the linoleoyl moiety of LEA confers distinct receptor interaction kinetics and transcriptional outcomes compared to the oleoyl (OEA) and palmitoyl (PEA) acyl chains [2]. While OEA is the most potent PPARα activator among NAEs (EC50 ~120 nM in reporter assays), LEA and PEA exhibit lower but measurable PPARα activation that contributes to homeostatic intestinal signaling in a context-dependent manner [3].

PPARα agonism Intestinal satiety signaling Lipid metabolism

LEA Displays Differential Hydrolytic Stability Compared to AEA in Rat Brain Microsomal FAAH Assays

In rat brain microsomal anandamide amidohydrolase (FAAH) assays, LEA exhibits a hydrolysis rate of 0.98 nmol min⁻¹ mg⁻¹, which is measurably different from AEA under identical assay conditions . While LEA is effectively hydrolyzed by FAAH, its dual role as both substrate and competitive inhibitor (Ki = 9.0 μM) creates complex kinetics that influence the metabolic fate of co-administered or endogenous NAEs [1]. This contrasts with AEA, which functions primarily as a substrate with rapid turnover but no inhibitory activity.

Metabolic stability FAAH hydrolysis rate In vitro metabolism

LEA Suppresses DNFB-Induced Contact Dermatitis in BALB/c Mice via NF-κB Inhibition with Topical Efficacy at 0.1-0.2 mg per Ear

Topical application of LEA (0.1-0.2 mg painted on inner and outer surfaces of both ears) significantly suppresses 2,4-dinitrofluorobenzene (DNFB)-induced ear swelling in BALB/c mice, an effect mediated through inhibition of NF-κB signaling in macrophages [1][2]. While OEA and PEA also exhibit anti-inflammatory properties, LEA's specific efficacy in the DNFB-induced contact dermatitis model has been quantitatively documented with defined topical dosing parameters, providing a validated in vivo benchmark for this NAE subtype.

Anti-inflammatory activity Contact dermatitis model NF-κB signaling

Linoleoyl Ethanolamide (CAS 68171-52-8): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


TRPV1-Dependent Signaling Studies Requiring Cannabinoid Receptor-Independent Agonism

LEA (Ki = 5.6 μM at TRPV1) is the preferred endogenous NAE for dissecting TRPV1-mediated signaling pathways without confounding CB1 or CB2 receptor activation, given that AEA, OEA, and PEA lack comparable TRPV1 engagement . Researchers investigating TRPV1 contributions to pain, inflammation, or calcium signaling should select LEA to isolate TRPV1-dependent effects from cannabinoid receptor crosstalk.

FAAH Inhibition Assays and Endocannabinoid Tone Modulation Experiments

LEA serves as a validated natural FAAH inhibitor (Ki = 9.0 ± 0.9 μM) . Experimental protocols designed to elevate endogenous AEA levels through FAAH blockade should utilize LEA rather than AEA, OEA, or PEA, which are FAAH substrates without inhibitory activity [1]. LEA's dual role as substrate and inhibitor enables complex kinetic studies of FAAH regulation and NAE metabolic flux.

Behavioral Pharmacology Studies Requiring Minimized Cataleptic Confounds

LEA's 4-fold lower cataleptic potency compared to AEA (ED50 = 26.5 mg/kg vs ~6.6 mg/kg) makes it the appropriate NAE for behavioral studies where motor impairment must be minimized. LEA's lack of sleep-prolonging effects further supports its selection for investigating NAE-mediated physiological and behavioral processes without sedation artifacts [1].

Intestinal PPARα Signaling and Dietary Fat Metabolism Studies

LEA, along with OEA and PEA, mediates PPARα-dependent satiety signaling in the gastrointestinal tract . Researchers examining the role of dietary linoleate-derived NAEs in energy homeostasis should select LEA to complement OEA (oleate-derived) and PEA (palmitate-derived) studies, enabling dissection of acyl chain-specific contributions to PPARα activation and vagal afferent signaling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linoleoyl ethanolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.